1-Phenyl-1-propanamine hydrochloride
Overview
Description
1-Phenyl-1-propanamine hydrochloride is a useful research compound. Its molecular formula is C9H14ClN and its molecular weight is 171.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacokinetics and Metabolism Studies
Pharmacokinetics and metabolism research, such as the study on S-1, a selective androgen receptor modulator, highlights the importance of understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of pharmaceutical compounds. Such studies are critical for the preclinical development of new therapeutic agents, indicating that 1-Phenyl-1-propanamine hydrochloride could be similarly studied to optimize its pharmacological profile (Wu et al., 2006).
Neuropharmacology
Research into neurokinin-1 receptor antagonists demonstrates the potential for developing new treatments for conditions like emesis and depression. Compounds like 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride have shown efficacy in pre-clinical tests, suggesting that similar compounds, including this compound, could be explored for their therapeutic potential (Harrison et al., 2001).
Asymmetric Synthesis in Drug Development
The asymmetric synthesis of chiral intermediates, such as the study on (S)-3-chloro-1-phenyl-1-propanol, demonstrates the importance of enantioselective processes in drug development. These methodologies can be applied to synthesize enantiomerically pure forms of compounds like this compound, which could be critical for developing antidepressant drugs with higher efficacy and lower side effects (Choi et al., 2010).
Mechanism of Action
Target of Action
1-Phenyl-1-propanamine hydrochloride, also known as 3-Phenylpropylamine, primarily targets Trypsin-1 and Trypsin-2 in humans . Trypsin is a serine protease that plays a crucial role in the digestion of proteins.
Mode of Action
It is known to interact with its targets, trypsin-1 and trypsin-2, potentially influencing their activity
Properties
IUPAC Name |
1-phenylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-2-9(10)8-6-4-3-5-7-8;/h3-7,9H,2,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVMJKAAXNELJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30947136 | |
Record name | 1-Phenylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30947136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24301-86-8 | |
Record name | 1-Phenylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30947136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.